![molecular formula C7H12F3N B15123613 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine](/img/structure/B15123613.png)
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine is a chemical compound with the molecular formula C7H12F3N and a molecular weight of 167.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an ethanamine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine involves several steps. One common method includes the reaction of 3-(trifluoromethyl)cyclobutanone with an appropriate amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and is carried out in a suitable solvent like ethanol or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)cyclopropyl]ethan-1-amine: This compound has a cyclopropyl ring instead of a cyclobutyl ring, which may result in different chemical and biological properties.
1-[3-(Trifluoromethyl)cyclopentyl]ethan-1-amine: The presence of a cyclopentyl ring can influence the compound’s reactivity and interaction with biological targets.
1-[3-(Trifluoromethyl)cyclohexyl]ethan-1-amine: The larger cyclohexyl ring may affect the compound’s steric properties and its ability to interact with specific molecular targets.
Properties
Molecular Formula |
C7H12F3N |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)cyclobutyl]ethanamine |
InChI |
InChI=1S/C7H12F3N/c1-4(11)5-2-6(3-5)7(8,9)10/h4-6H,2-3,11H2,1H3 |
InChI Key |
TZSRVFALAVUPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
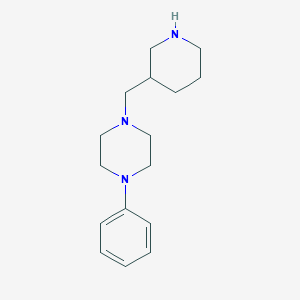
![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)

![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
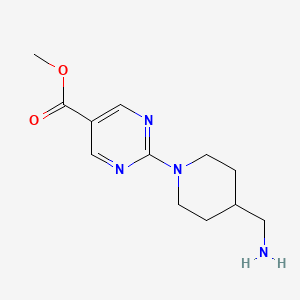
![1-[2-(3,4-Dimethylphenyl)-5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B15123568.png)
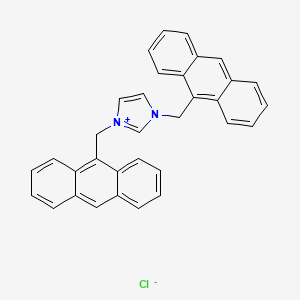
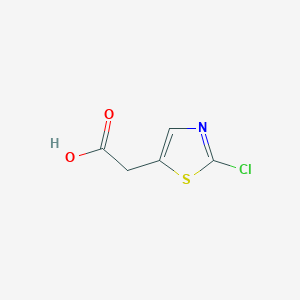
![7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15123573.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123576.png)
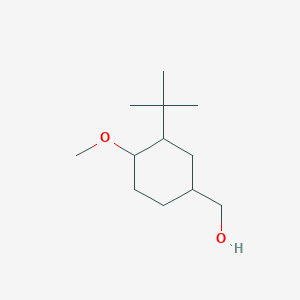
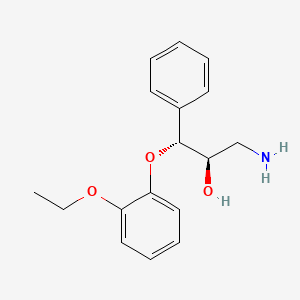
![Acetamide, 2,2-dibromo-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B15123592.png)
